2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide
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Description
2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18BrN3O3 and its molecular weight is 416.275. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation as Inhibitors
A study by Baston, Palusczak, and Hartmann (2000) explored the synthesis of compounds similar to the one , focusing on their potential as inhibitors of steroid 5alpha reductases. Their research involved a Negishi-type coupling reaction, leading to the creation of compounds with varying inhibitory activities based on the heterocycle's features and the N,N-dialkylamide substituent's size. This research provides insight into the compound's utility in studying hormonal regulations and potential therapeutic applications for conditions like prostate enlargement and hair loss Baston, Palusczak, & Hartmann, 2000.
Antidopaminergic Properties
Högberg et al. (1990) synthesized compounds including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and investigated their antidopaminergic properties. Their findings revealed that these compounds showed promise in dopamine D-2 mediated responses, making them potentially useful for studying neurological disorders and developing new antipsychotic medications Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990.
Recyclization and Synthesis of Quinoxalinones
Tretyakov and Maslivets (2020) researched the recyclization of similar pyrrolo[2,1-a][1,4]oxazinetriones under specific conditions to form quinoxalinones. Their work contributes to the understanding of chemical transformations involving compounds like 2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide, highlighting its applications in synthesizing complex organic molecules for various research and pharmaceutical purposes Tretyakov & Maslivets, 2020.
properties
IUPAC Name |
2-bromo-5-methoxy-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-26-12-6-7-14(20)13(9-12)18(24)21-11-8-17-19(25)22-15-4-2-3-5-16(15)23(17)10-11/h2-7,9,11,17H,8,10H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVORGULTXGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC3C(=O)NC4=CC=CC=C4N3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide |
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